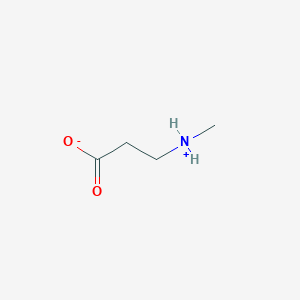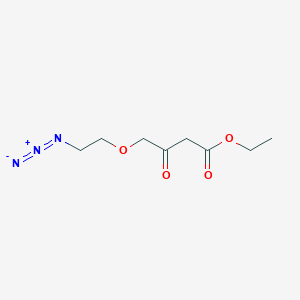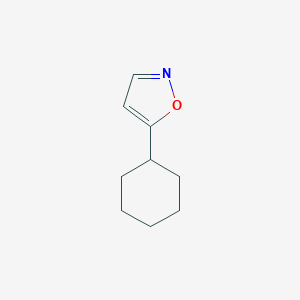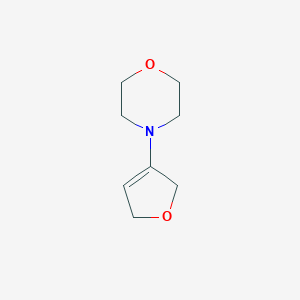
4-(2,5-Dihydrofuran-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dihydrofuran-3-yl)morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a morpholine ring and a dihydrofuran ring. It is also known by the chemical name, 4-(3-dihydro-2,5-furanyl)morpholine.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dihydrofuran-3-yl)morpholine is not fully understood. However, it is believed that this compound acts as a chelating agent for metal ions. It can also act as a nucleophile in certain chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-(2,5-Dihydrofuran-3-yl)morpholine. However, it has been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,5-Dihydrofuran-3-yl)morpholine in lab experiments is its unique properties as a ligand for metal ions. It can also be easily synthesized in the lab. However, its limited solubility in water can be a limitation for certain experiments.
Orientations Futures
There are several future directions for research on 4-(2,5-Dihydrofuran-3-yl)morpholine. One area of research could focus on the development of new catalysts using this compound. Another area of research could focus on the use of this compound in the synthesis of other compounds. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(2,5-Dihydrofuran-3-yl)morpholine is a multi-step process that involves the reaction of morpholine with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(2,5-Dihydrofuran-3-yl)morpholine has been used in a variety of scientific research studies. It has been found to be an effective ligand for metal ions such as copper and nickel. This compound has been used in the development of catalysts for various chemical reactions. It has also been used as a building block in the synthesis of other compounds.
Propriétés
Numéro CAS |
106183-62-4 |
|---|---|
Nom du produit |
4-(2,5-Dihydrofuran-3-yl)morpholine |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-(2,5-dihydrofuran-3-yl)morpholine |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1H,2-7H2 |
Clé InChI |
RVYDGYBAAYIAIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CCOC2 |
SMILES canonique |
C1COCCN1C2=CCOC2 |
Synonymes |
Morpholine, 4-(2,5-dihydro-3-furanyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



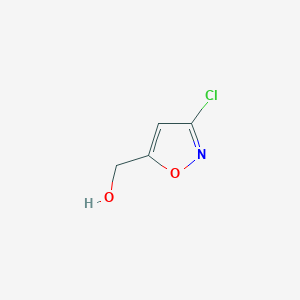
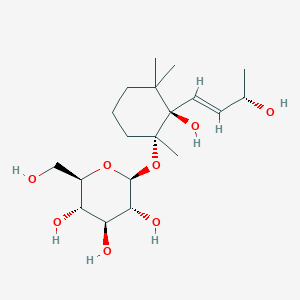
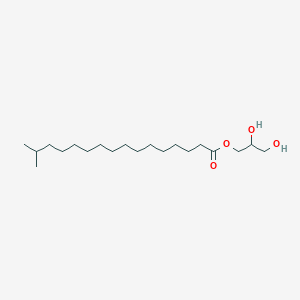
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
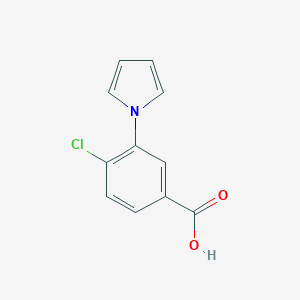
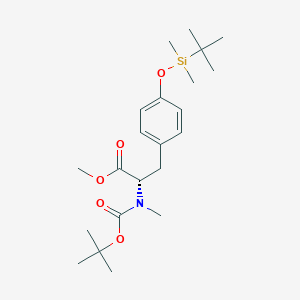
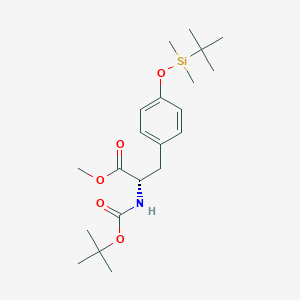
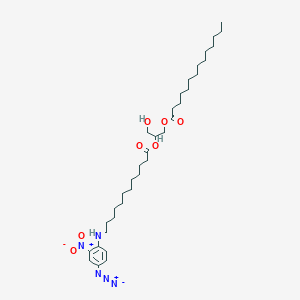
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
